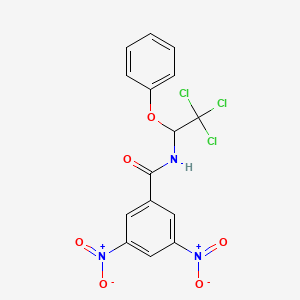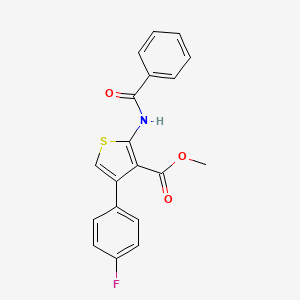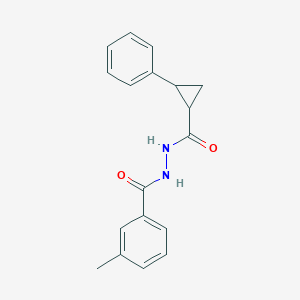
3,5-dinitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dinitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 302820-17-3
Molecular Weight: 478.635 g/mol
Preparation Methods
Industrial Production: As of now, there is no widely established industrial production method for this compound. It remains primarily of interest to early discovery researchers and is not part of large-scale manufacturing processes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions.
Substitution: It can participate in substitution reactions.
Reduction: Reduction reactions are also possible.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions would include derivatives of the parent compound, such as substituted analogs.
Scientific Research Applications
Chemistry:
Building Block: Researchers may use it as a building block for more complex molecules.
Pharmacophore Design: Its unique structure could inspire drug design efforts.
Biological Studies: Investigating its interactions with biological targets.
Pharmacology: Assessing its potential as a therapeutic agent.
Fine Chemicals: It might find applications in specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains elusive. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While information on similar compounds is scarce, here are a few related molecules:
3,5-DINITRO-N-(2,2,2-TRICHLORO-1-(4-NITROANILINO)ETHYL)BENZAMIDE:
3,5-DINITRO-N-(2,2,2-TRICHLORO-1-(4-METHOXYANILINO)ETHYL)BENZAMIDE:
3,5-DINITRO-N-(2,2,2-TRICHLORO-1-(3-TOLUIDINO)ETHYL)BENZAMIDE:
3,5-DINITRO-N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)BENZAMIDE:
3,5-DINITRO-N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)BENZAMIDE:
3,5-DINITRO-N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYLANILINO)ETHYL)BENZAMIDE:
3,5-DINITRO-N-(2,2,2-TRICHLORO-1-(2-TOLUIDINO)ETHYL)BENZAMIDE:
3,5-DINITRO-N-(2,2,2-TRICHLORO-1-(1-NAPHTHYLAMINO)ETHYL)BENZAMIDE:
Remember that this compound’s rarity and limited data make comprehensive comparisons challenging
Properties
Molecular Formula |
C15H10Cl3N3O6 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3,5-dinitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide |
InChI |
InChI=1S/C15H10Cl3N3O6/c16-15(17,18)14(27-12-4-2-1-3-5-12)19-13(22)9-6-10(20(23)24)8-11(7-9)21(25)26/h1-8,14H,(H,19,22) |
InChI Key |
JKRPPYKHUJKRCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120136.png)
![7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120141.png)
![N-(4-bromo-3-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11120149.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11120159.png)
![5-(3-butoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120162.png)
![N-{2-[5-(Benzyloxy)-1H-indol-3-YL]ethyl}furan-2-carboxamide](/img/structure/B11120167.png)
![N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11120169.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120179.png)

![2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120192.png)

![2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B11120201.png)
![3-[2-(2-Nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B11120214.png)
![Methyl 2-{[(4-ethylpiperazin-1-yl)acetyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B11120215.png)
